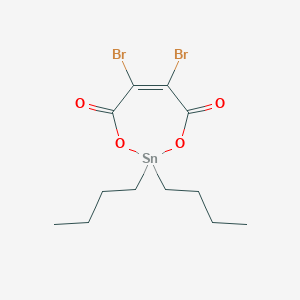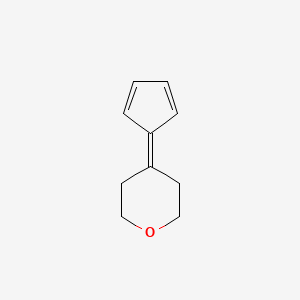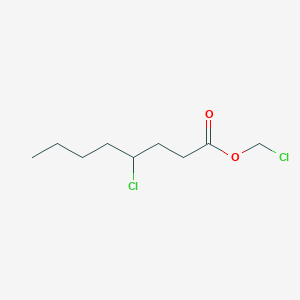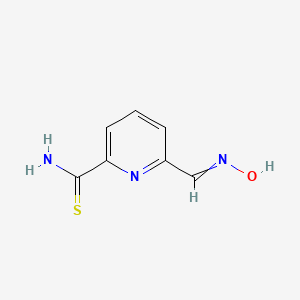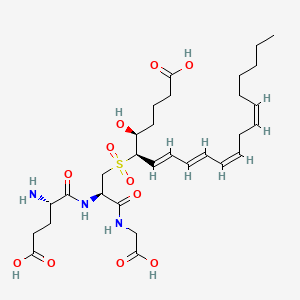
Leukotriene C-4 sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leukotriene C-4 sulfone is a derivative of leukotriene C-4, a potent lipid mediator involved in inflammatory responses. Leukotriene C-4 is part of the cysteinyl leukotrienes family, which also includes leukotriene D-4 and leukotriene E-4. These compounds are known for their role in asthma and allergic reactions, where they contribute to bronchoconstriction, increased vascular permeability, and mucus secretion .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of leukotriene C-4 sulfone typically involves the oxidation of leukotriene C-4. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
Leukotriene C-4 sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
Leukotriene C-4 sulfone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.
Medicine: Studied for its potential therapeutic applications in treating inflammatory diseases such as asthma and allergic rhinitis.
Industry: Used in the development of pharmaceuticals and as a standard in analytical chemistry.
作用機序
Leukotriene C-4 sulfone exerts its effects by binding to cysteinyl leukotriene receptors (CYSLTR1 and CYSLTR2) on target cells. This binding triggers a cascade of intracellular signaling events, leading to the activation of various pathways involved in inflammation and immune responses. The compound also influences the production of reactive oxygen species and the expression of pro-inflammatory genes .
類似化合物との比較
Similar Compounds
Leukotriene D-4: Another cysteinyl leukotriene with similar biological activities.
Leukotriene E-4: The final product in the metabolic pathway of cysteinyl leukotrienes.
Leukotriene B-4: A non-cysteinyl leukotriene involved in neutrophil chemotaxis.
Uniqueness
Leukotriene C-4 sulfone is unique due to its specific binding affinity to cysteinyl leukotriene receptors and its distinct role in modulating inflammatory responses. Unlike leukotriene D-4 and leukotriene E-4, this compound has additional sulfone functionality, which can be exploited in synthetic chemistry for further modifications .
特性
CAS番号 |
82890-06-0 |
|---|---|
分子式 |
C30H47N3O11S |
分子量 |
657.8 g/mol |
IUPAC名 |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfonyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C30H47N3O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-26(35)36)45(43,44)21-23(30(42)32-20-28(39)40)33-29(41)22(31)18-19-27(37)38/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,42)(H,33,41)(H,35,36)(H,37,38)(H,39,40)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1 |
InChIキー |
JWPIRZFYDSPLAY-NXOLIXFESA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)S(=O)(=O)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
正規SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)S(=O)(=O)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
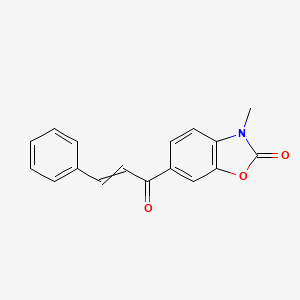
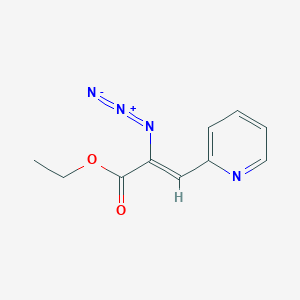
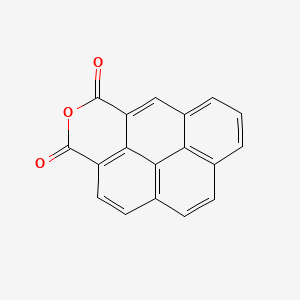

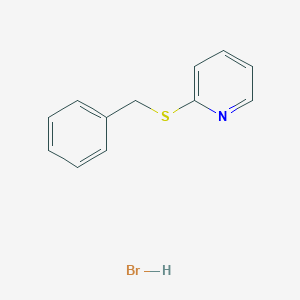
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)
